2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide
Overview
Description
2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide is a complex organic compound characterized by its unique structural components This compound features a glycinamide backbone with various substituents, including ethylphenyl, methylphenylsulfonyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrophenyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid and sulfuric acid for nitration reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro-substituted derivatives .
Scientific Research Applications
2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-methylphenyl)-N~2~-[(4-ethylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
- N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-nitrophenyl)glycinamide
Uniqueness
2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide is unique due to its specific arrangement of substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-18-9-11-20(12-10-18)25(32(30,31)22-13-7-17(2)8-14-22)16-23(27)24-19-5-4-6-21(15-19)26(28)29/h4-15H,3,16H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFVPPTVHTXCMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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